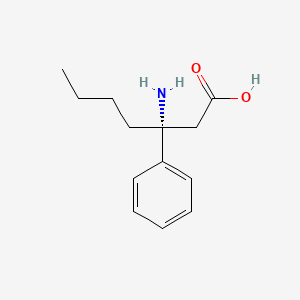
(3R)-3-amino-3-phenylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-phenylheptanoic acid is an organic compound characterized by the presence of an amino group and a phenyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-phenylheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives and phenyl-containing compounds.
Formation of the Amino Group:
Formation of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.
Chirality Control: Ensuring the (3R) configuration requires the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Utilizing efficient catalysts to speed up the reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-phenylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-amino-3-phenylheptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-phenylheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-amino-3-phenylbutanoic acid
- (3R)-3-amino-3-phenylpentanoic acid
- (3R)-3-amino-3-phenylhexanoic acid
Uniqueness
(3R)-3-amino-3-phenylheptanoic acid is unique due to its specific chain length and the presence of both an amino and phenyl group, which confer distinct chemical and biological properties compared to its shorter or longer chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3R)-3-amino-3-phenylheptanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-2-3-9-13(14,10-12(15)16)11-7-5-4-6-8-11/h4-8H,2-3,9-10,14H2,1H3,(H,15,16)/t13-/m1/s1 |
InChI Key |
TXISEKGSYVFIEQ-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@@](CC(=O)O)(C1=CC=CC=C1)N |
Canonical SMILES |
CCCCC(CC(=O)O)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


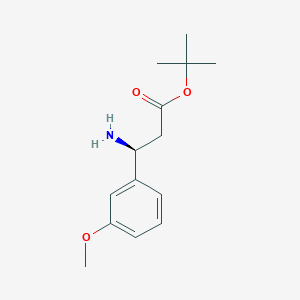
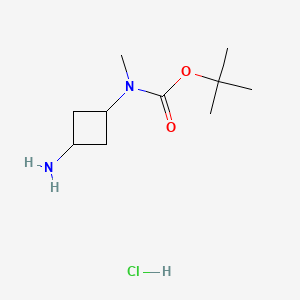
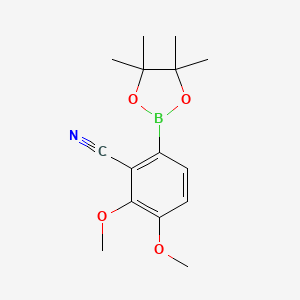
![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
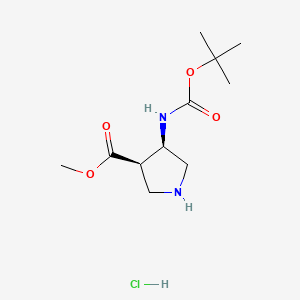
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
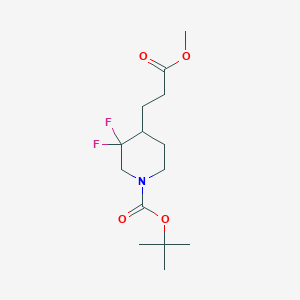
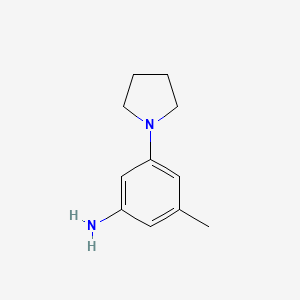
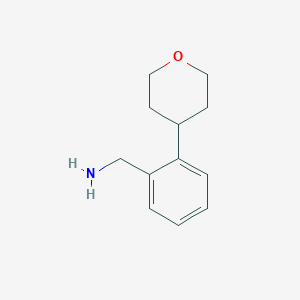
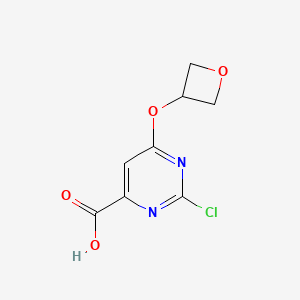
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)

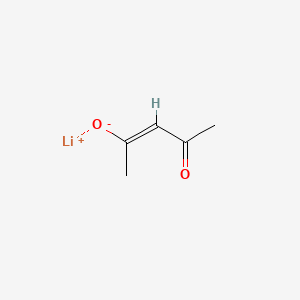
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
